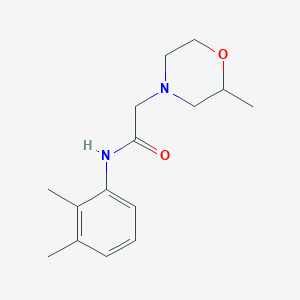![molecular formula C16H18FN3O B7462590 [3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone, commonly known as FIM-M, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FIM-M is a small molecule that belongs to the class of imidazole-derived compounds and has a molecular weight of 361.47 g/mol. In
作用机制
The mechanism of action of FIM-M is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and differentiation. FIM-M has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. FIM-M has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FIM-M has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of amyloid-beta levels in the brain, and the protection of dopaminergic neurons from oxidative stress. FIM-M has also been shown to improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease, respectively.
实验室实验的优点和局限性
One advantage of using FIM-M in lab experiments is its relatively low molecular weight, which makes it easier to manipulate and study compared to larger molecules. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation of using FIM-M in lab experiments is its low yield, which may limit its availability for research purposes.
未来方向
There are several future directions for the study of FIM-M. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to optimize the synthesis method to improve the yield of FIM-M. Additionally, further studies are needed to evaluate the safety and efficacy of FIM-M in human clinical trials. Finally, FIM-M could be further explored for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
合成方法
The synthesis of FIM-M involves a multi-step process that starts with the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form 3-(4-fluorophenyl)imidazolidine-2,4-dione. This intermediate is then reacted with 4-methylpiperidine in the presence of sodium hydride to produce FIM-M. The yield of FIM-M is reported to be around 50%.
科学研究应用
FIM-M has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, FIM-M has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, FIM-M has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease research, FIM-M has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
属性
IUPAC Name |
[3-(4-fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-12-6-8-19(9-7-12)16(21)15-10-18-11-20(15)14-4-2-13(17)3-5-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCOLDRKQTVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)